

A Technical Guide to 3-Chloro-4-nitrobenzaldehyde: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: **3-Chloro-4-nitrobenzaldehyde**

Cat. No.: **B109732**

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Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by:
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Abstract

3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of an electron-withdrawing aldehyde group, a nitro group, and a halogen substituent, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceutical intermediates, and functional materials. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, validated synthetic protocols, comprehensive spectroscopic characterization, and key applications, with a focus on its role in medicinal chemistry and drug development.

Nomenclature and Chemical Structure

The formal IUPAC name, **3-Chloro-4-nitrobenzaldehyde**, precisely describes the molecule's structure.^[1] The parent molecule is benzaldehyde, which consists of a benzene ring substituted with an aldehyde (-CHO) group. The aldehyde carbon is designated as position 1 of the ring. The substituents are then numbered to give the lowest possible locants, resulting in a chloro (-Cl) group at position 3 and a nitro (-NO₂) group at position 4.^[1]

- Molecular Formula: C₇H₄ClNO₃[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 185.56 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 57507-34-3[\[1\]](#)[\[3\]](#)
- SMILES: C1=CC(=C(C=C1C=O)Cl)--INVALID-LINK--[O-][\[1\]](#)[\[4\]](#)
- InChI Key: LINXIPJBQRYFHA-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)

Physicochemical Properties

Understanding the physical and chemical properties of **3-Chloro-4-nitrobenzaldehyde** is essential for its handling, storage, and application in synthesis. The compound is typically a solid at room temperature.

Property	Value	Source(s)
Appearance	Off-white to light yellow powder	[5]
Melting Point	61-63 °C	
Boiling Point	276.5°C (estimated)	[5]
Solubility	Soluble in ligroin, water (4 g/L at 98 °C)	[5]
Vapor Pressure	0.00117 mmHg at 25°C	[5]
XLogP3	1.9	[1]

Synthesis and Purification Protocol

The most common laboratory synthesis of nitro-substituted benzaldehydes involves the nitration of the corresponding substituted benzaldehyde. The presence of the aldehyde group, which is a meta-director, and the chloro group, an ortho-para director, complicates direct nitration. A frequently cited synthesis involves the nitration of p-chlorobenzaldehyde.

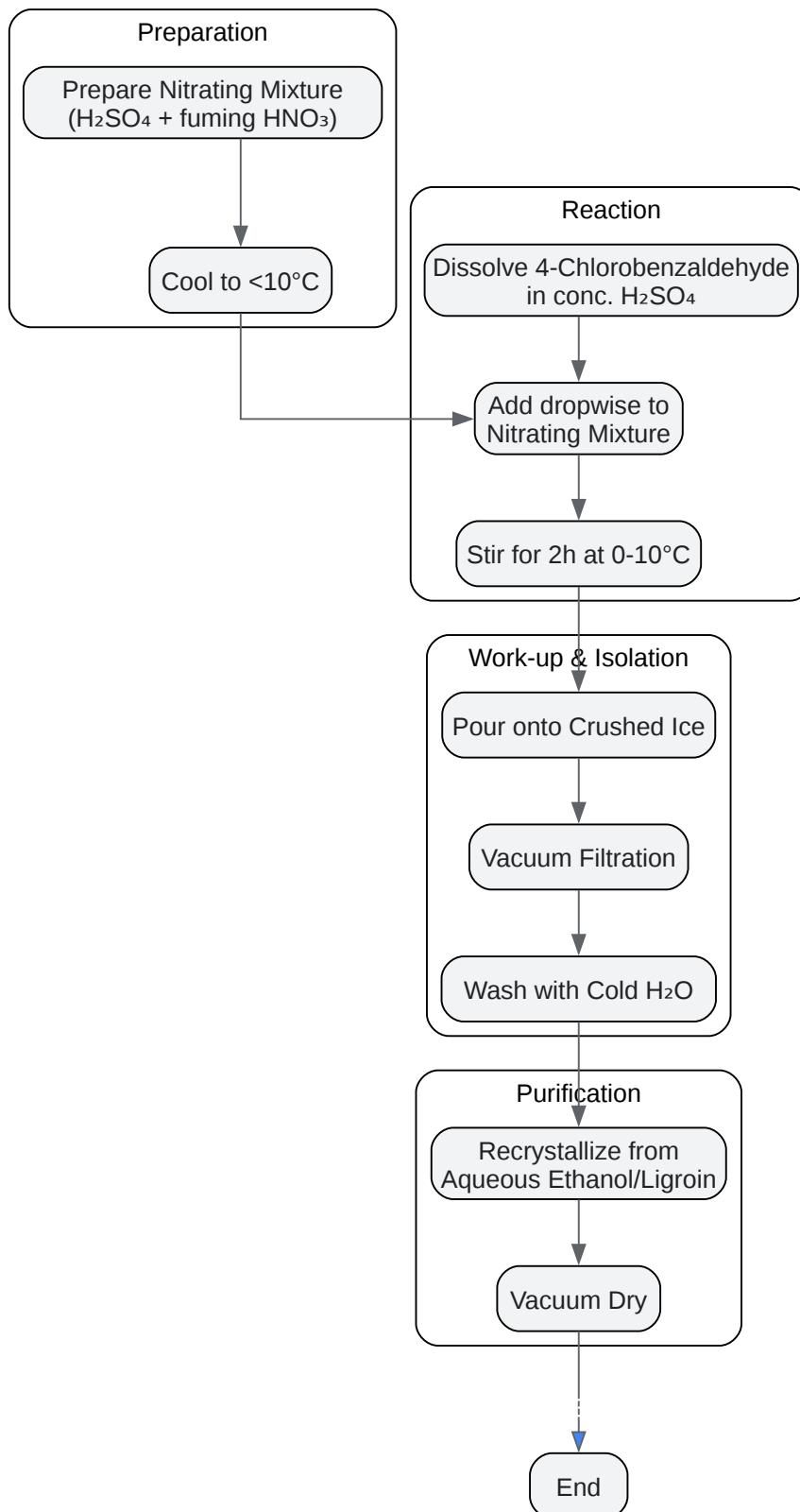
Rationale for Synthetic Strategy

The aldehyde group is deactivating and meta-directing, while the chlorine atom is deactivating but ortho-, para-directing. When both are present, the directing effects can be complex. The nitration of 4-chlorobenzaldehyde is a common approach. The para-chloro substituent directs the incoming nitro group to the ortho position (position 3), yielding the desired 4-chloro-3-nitrobenzaldehyde.^[5] Controlling the reaction temperature is critical to prevent over-nitration and side-product formation.

Detailed Experimental Protocol: Nitration of 4-Chlorobenzaldehyde^[5]

- Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in a 1:1 ratio, while maintaining the temperature below 10°C using an ice-salt bath.
- Reaction: Dissolve 4-chlorobenzaldehyde in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture. The reaction is exothermic; maintain the internal temperature below 10°C throughout the addition.
- Monitoring: After the addition is complete, allow the mixture to stir for an additional 2 hours at a temperature between 0°C and 10°C.^[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A white or pale-yellow solid will precipitate.
- Isolation: Isolate the crude product by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral to litmus paper.
- Purification: The primary method for purification is recrystallization. A suitable solvent system is aqueous ethanol or ligroin.^[5] Dissolve the crude solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (~40°C) to a constant weight.

Workflow Diagram



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Caption: Synthesis and Purification Workflow for **3-Chloro-4-nitrobenzaldehyde**.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. The following spectroscopic data are characteristic of **3-Chloro-4-nitrobenzaldehyde**.

- ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect signals in the aromatic region (typically 7.0-9.0 ppm) and a distinct singlet for the aldehyde proton (typically 9.5-10.5 ppm). [6] The aromatic protons will exhibit a specific splitting pattern (e.g., doublets, doublet of doublets) due to coupling with their neighbors.
- ¹³C NMR (Carbon NMR): This technique identifies the different carbon environments. Key signals would include the aldehyde carbonyl carbon (~190 ppm), carbons attached to the nitro and chloro groups, and other aromatic carbons.
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational frequencies to look for include:
 - C=O stretch (aldehyde): A strong peak around 1700-1710 cm⁻¹.[7]
 - N-O stretch (nitro group): Two strong peaks, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).[6]
 - C-H stretch (aromatic & aldehyde): Peaks above 3000 cm⁻¹ (aromatic) and two weaker bands around 2830-2695 cm⁻¹ (aldehyde).[6]
 - C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 185, with a characteristic M+2 peak at m/z 187 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.

Reactivity and Applications in Drug Development

The reactivity of **3-Chloro-4-nitrobenzaldehyde** is governed by its three functional groups: the aldehyde, the nitro group, and the aromatic chloro group. This trifunctional nature makes it a

valuable intermediate.

Key Reactions

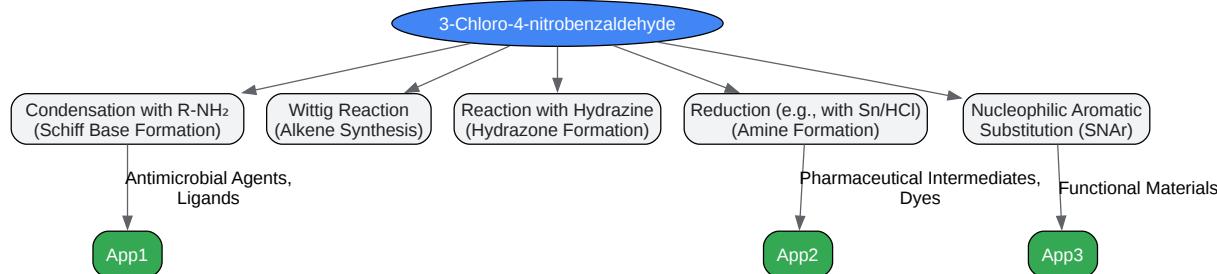
- **Aldehyde Group:** The aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. This includes condensation reactions with amines to form Schiff bases (imines), reactions with hydrazines to form hydrazones, and Wittig reactions to form alkenes. These reactions are fundamental for building molecular complexity.[8][9]
- **Nitro Group:** The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It can also be readily reduced to an amino group (-NH₂), providing a key synthetic handle for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
- **Chloro Group:** The chlorine atom can be displaced by various nucleophiles via SNAr reactions, a process facilitated by the activating effect of the para-nitro group.

Role in Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in drug discovery. The nitroaromatic moiety, in particular, is a versatile functional group found in a range of therapeutic agents.[10] **3-Chloro-4-nitrobenzaldehyde** serves as a precursor for compounds with potential biological activities.

- **Anticancer Agents:** Nitrobenzaldehyde derivatives have been explored for the synthesis of novel anticancer drugs.[11] The scaffold can be incorporated into heterocyclic systems known to exhibit cytotoxic activity against cancer cell lines.[12]
- **Antimicrobial Agents:** Schiff bases and other derivatives synthesized from substituted benzaldehydes have shown promising antibacterial and antifungal activities.[9][12] The specific substitution pattern of **3-chloro-4-nitrobenzaldehyde** can be used to modulate the electronic and steric properties of the final compound to optimize antimicrobial potency.
- **Corrosion Inhibitors:** Molecules containing heteroatoms like nitrogen and sulfur, often derived from benzaldehydes, can act as effective corrosion inhibitors by adsorbing onto metal surfaces.[8]

Reactivity and Application Pathway



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Caption: Key reaction pathways and applications of **3-Chloro-4-nitrobenzaldehyde**.

Safety and Handling

3-Chloro-4-nitrobenzaldehyde is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements:
 - H317: May cause an allergic skin reaction.[\[1\]](#)
 - H319: Causes serious eye irritation.
 - H412: Harmful to aquatic life with long-lasting effects.
- Precautionary Statements:
 - P261: Avoid breathing dust.
 - P280: Wear protective gloves/eye protection/face protection.

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling: Use in a well-ventilated area or fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[13]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[13][14]

Conclusion

3-Chloro-4-nitrobenzaldehyde is a synthetically valuable intermediate whose utility is derived from the orchestrated reactivity of its aldehyde, chloro, and nitro functionalities. Its role as a precursor in the synthesis of heterocycles and other complex organic molecules makes it a compound of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

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References

- 1. 3-Chloro-4-nitrobenzaldehyde | C7H4CINO3 | CID 3769779 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-nitrobenzaldehyde | C7H4CINO3 | CID 3769779 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 57507-34-3 | 3-Chloro-4-nitrobenzaldehyde - Moldb [moldb.com]
- 4. PubChemLite - 3-chloro-4-nitrobenzaldehyde (C7H4CINO3) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. ojs.wiserpub.com [ojs.wiserpub.com]
- 10. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ferris.msdsssoftware.com [ferris.msdsssoftware.com]
- 14. fishersci.fr [fishersci.fr]
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